(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid hydrochloride
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Overview
Description
(3S,4R)-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H13NO2·HCl It is a hydrochloride salt of (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid, which is a chiral molecule with specific stereochemistry
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with phenylpyrrolidine as the starting material.
Chiral Resolution: The chiral centers in the molecule require specific methods to ensure the correct stereochemistry. This can be achieved through chiral resolution techniques or asymmetric synthesis.
Carboxylation Reaction: The phenylpyrrolidine undergoes a carboxylation reaction to introduce the carboxylic acid group. This can be done using reagents like carbon dioxide under high pressure and temperature.
Hydrochloride Formation: The carboxylic acid is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring purity, and maintaining the stereochemistry of the compound. Large-scale reactors and purification systems are used to produce the compound in bulk.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Substitution reactions can occur at the phenyl ring or the pyrrolidine ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Ketones, aldehydes, or carboxylic acids.
Reduction Products: Alcohols or amines.
Substitution Products: Halogenated compounds or other functionalized derivatives.
Scientific Research Applications
(3S,4R)-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in biological studies to understand the interaction of chiral molecules with biological systems.
Industry: It can be used in the production of specialty chemicals and materials that require precise molecular structures.
Mechanism of Action
The mechanism by which (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid hydrochloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and activity.
Comparison with Similar Compounds
(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride: The enantiomer of the compound, with opposite stereochemistry.
3-Phenylpyrrolidine: A related compound without the carboxylic acid group.
4-Phenylpyrrolidine-3-carboxylic acid: The free acid form without the hydrochloride salt.
Uniqueness: (3S,4R)-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which can lead to different biological and chemical properties compared to its enantiomer and related compounds. This specificity can be crucial in applications such as drug development and organic synthesis.
Properties
IUPAC Name |
(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMOMQDXMDMSAV-BAUSSPIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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